1H-Imidazo[4,5-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines can be achieved through various methods, including palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to products with substitutions at N1 and C2 positions. This method demonstrates the versatility and efficiency in accessing imidazo[4,5-b]pyridine frameworks, relevant to the synthesis of complex natural products and potential therapeutic agents (Rosenberg, Zhao, & Clark, 2012).
Scientific Research Applications
Medicinal Chemistry Applications : Imidazo[1,2-a]pyridine, a related compound to 1H-Imidazo[4,5-b]pyridine, is known as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. It has been used in the development of treatments for cancer, tuberculosis, leishmaniasis, convulsions, microbial infections, viral infections, diabetes, and as a proton pump inhibitor and insecticide. This scaffold is also present in several marketed preparations, such as zolimidine, zolpidem, and alpidem (Deep et al., 2016).
Structural and Vibrational Studies : Studies have been conducted on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-Imidazo[4,5-b]pyridine and its derivatives using density functional theory. These studies contribute to understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Lorenc et al., 2008).
Antituberculotic Activity : Some derivatives of 1H-Imidazo[4,5-b]pyridine have been tested for antituberculotic activity, showing the potential of this compound in developing treatments for tuberculosis (Bukowski & Janowiec, 1996).
Antimicrobial Activity : Derivatives of 1H-Imidazo[4,5-b]pyridine, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have been reported to possess antimicrobial activity (Dayakar et al., 2016).
Anticancer Properties : Imidazo[4,5-b]pyridine derivatives have been explored for their antiproliferative activity against human cancer cell lines. Some of these compounds have shown cytotoxic activity, indicating their potential as anticancer agents (Liszkiewicz et al., 2003).
Anti-HIV Activity : Novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have been synthesized and demonstrated reproducible in vitro anti-HIV activity, suggesting the potential of imidazo[4,5-b]pyridine derivatives in HIV treatment (Chimirri et al., 1994).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion, showcasing their application in materials science and engineering (Saady et al., 2021).
Safety And Hazards
Future Directions
Imidazo[4,5-b]pyridines have great potential in several research areas, from materials science to the pharmaceutical field. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-b]pyridine | |
CAS RN |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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